molecular formula C12H13N B093897 2-Isopropylquinoline CAS No. 17507-24-3

2-Isopropylquinoline

Cat. No.: B093897
CAS No.: 17507-24-3
M. Wt: 171.24 g/mol
InChI Key: QQKLFCIOCMYHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of the Quinoline (B57606) Nucleus in Chemical Sciences

The story of quinoline begins in 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. collaborativedrug.comnih.gov Quinoline, a heterocyclic aromatic compound, is characterized by a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. researchgate.netresearchgate.net This fusion of a benzenoid and a heterocyclic ring imparts a unique combination of chemical properties that has captivated chemists for nearly two centuries. nih.gov

The significance of the quinoline nucleus in the chemical sciences, particularly in medicinal chemistry, cannot be overstated. This scaffold is not merely a synthetic curiosity but is a recurring motif in a multitude of natural products, most famously in the alkaloid quinine (B1679958). nih.govnih.gov Isolated from the bark of the Cinchona tree in 1820, quinine became the first effective treatment for malaria and remains a crucial medicine for treating multi-drug resistant strains of the disease. nih.govnih.gov The success of quinine spurred extensive research into synthetic quinoline-based antimalarials, leading to the development of widely used drugs such as chloroquine (B1663885) and mefloquine. researchgate.netnih.govnih.gov

Beyond its historical role in combating malaria, the quinoline core is a "privileged scaffold" in drug design, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov This versatility has led to the development of quinoline-containing compounds with a broad spectrum of pharmacological activities. nih.govnih.govnih.gov Research has demonstrated their potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antiprotozoal agents. nih.govnih.govnih.gov For example, some quinoline derivatives function as enzyme inhibitors, targeting crucial cellular machinery like DNA topoisomerases, which is the mechanism of action for the anticancer drug camptothecin (B557342) and its analogues. nih.govnih.gov The development of fluoroquinolone antibiotics, such as ciprofloxacin, which inhibit bacterial DNA gyrase, further highlights the therapeutic importance of this heterocyclic system. nih.gov

The utility of the quinoline nucleus also extends to materials science, where its derivatives are used in the manufacture of dyes, and as solvents and reagents in organic synthesis. nih.govresearchgate.net The continuous exploration of new synthetic methods to create substituted quinolines remains a highly pursued goal in both academic and industrial research, driven by the vast potential of these compounds in medicine and technology. collaborativedrug.com

Rationale for Research Focus on 2-Isopropylquinoline Derivatives

The rationale for focusing research on this compound and its derivatives stems from the established biological importance of the quinoline scaffold and the strategic exploration of structure-activity relationships (SAR). collaborativedrug.com SAR studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to understand how these changes affect its biological activity, with the goal of optimizing properties like potency, selectivity, and pharmacokinetic profile. The substitution pattern on the quinoline ring is a critical determinant of its biological function.

The 2-position of the quinoline ring has been identified as a key site for substitution to modulate biological activity. Research has shown that introducing various groups at this position can lead to compounds with significant therapeutic potential. A notable example is the investigation of 2-substituted quinolines as antileishmanial agents. nih.govnih.gov Leishmaniasis is a parasitic disease for which new, effective, and affordable treatments are needed. nih.gov Studies originating from traditional medicine in Bolivia identified the 2-substituted quinoline series as a promising source of antileishmanial compounds with low toxicity. nih.gov Extensive research in this area has involved the synthesis of hundreds of analogues to establish robust structure-activity relationships. nih.gov For instance, studies have demonstrated that compounds like 2-n-propylquinoline show significant in vivo activity, reducing parasite burden in animal models. nih.gov

The specific focus on an isopropyl group at the 2-position represents a logical step in the fine-tuning of the molecular structure. The isopropyl group, being a small, branched alkyl chain, differs from a linear chain like the n-propyl group in its steric and electronic properties. In drug design, such subtle modifications are explored to:

Probe the Target's Binding Pocket: The branched nature of the isopropyl group can provide a different fit within the active site of a target enzyme or receptor compared to a linear alkyl group, potentially leading to enhanced binding affinity and potency.

Enhance Metabolic Stability: The substitution pattern can influence how the molecule is metabolized by the body, and introducing a group like isopropyl might protect the molecule from rapid degradation, thereby prolonging its therapeutic effect.

Research into various 2-substituted quinolines has revealed a wide range of biological activities. For example, various 2-arylquinolines have been synthesized and evaluated for their nematocidal properties. nih.gov Furthermore, quinoline-2-carboxamides have been investigated for their antimycobacterial and herbicidal activities. researchgate.net The overarching strategy is that the quinoline nucleus provides the essential pharmacophore, while the substituent at the 2-position, such as an isopropyl group, allows for the modulation and optimization of the compound's interaction with its specific biological target. Therefore, the academic pursuit of this compound derivatives is a rational and targeted approach within the broader field of medicinal chemistry, aimed at discovering new and improved therapeutic agents by systematically exploring the chemical space around a proven bioactive scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17507-24-3

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-propan-2-ylquinoline

InChI

InChI=1S/C12H13N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-9H,1-2H3

InChI Key

QQKLFCIOCMYHJV-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C=C1

Other CAS No.

17507-24-3

Synonyms

2-Isopropylquinoline

Origin of Product

United States

Synthetic Methodologies for 2 Isopropylquinoline and Its Derivatives

Classical Approaches in Quinoline (B57606) Synthesis

The foundational methods for quinoline synthesis often involve the reaction of anilines with various carbonyl-containing compounds under acidic or basic conditions. These "named reactions" remain relevant for their simplicity and the accessibility of starting materials.

Condensation-Cyclization Reactions

A fundamental strategy for constructing the quinoline core is through the condensation of an aniline (B41778) with a suitable three-carbon component, followed by a cyclization and aromatization sequence. For the synthesis of 2-isopropylquinoline, this would typically involve a β-dicarbonyl equivalent that can introduce the isopropyl group at the 2-position.

One of the oldest and most straightforward methods is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgnih.gov To synthesize a this compound derivative via this route, a 2-aminobenzaldehyde could be reacted with 3-methyl-2-butanone. The reaction is typically catalyzed by acids or bases. wikipedia.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, have been employed to promote this reaction. wikipedia.org

The Pfitzinger reaction offers another pathway, starting from isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. nih.goviipseries.org While this method primarily yields 4-carboxyquinolines, it is a classic route for constructing the quinoline skeleton.

Named Reactions: Applicability and Modifications for 2-Substituted Quinolines

Several named reactions are cornerstones of quinoline synthesis, and their applicability to the formation of 2-substituted quinolines, including this compound, is significant.

The Doebner-von Miller reaction is a versatile method that utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones. nih.govwikipedia.orgsynarchive.com This reaction between an aniline and an α,β-unsaturated aldehyde or ketone in the presence of a strong acid leads to the formation of quinolines. wikipedia.org For the synthesis of this compound, an appropriate α,β-unsaturated ketone bearing an isopropyl group could be employed. The reaction is often catalyzed by Lewis acids like tin tetrachloride or Brønsted acids. wikipedia.org

The Skraup synthesis is another classic method that typically produces unsubstituted or simple quinolines from aniline, glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. wikipedia.orguop.edu.pk While the archetypal Skraup reaction yields quinoline itself, modifications using substituted acroleins or vinyl ketones in place of glycerol can lead to substituted quinolines. researchgate.net

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org This method is particularly well-suited for the preparation of 2,4-disubstituted quinolines. iipseries.orgwikipedia.org To obtain a this compound, an aniline could be reacted with a β-diketone where one of the carbonyl groups is adjacent to an isopropyl moiety. The reaction proceeds through a Schiff base intermediate which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

The Gould-Jacobs reaction is another important route, typically starting from an aniline and an alkoxymethylenemalonic ester to form 4-hydroxyquinolines. wikipedia.orgmdpi.com While the primary products are 4-hydroxyquinolines, this method is a powerful tool for building the fundamental quinoline framework. wikipedia.org

Modern Catalytic Strategies in this compound Synthesis

Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods. These strategies often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, copper, and rhodium, have been extensively used to catalyze the synthesis of quinolines. ias.ac.inresearchgate.net These methods often involve cross-coupling reactions or domino sequences that efficiently construct the heterocyclic ring.

For instance, copper-catalyzed methods have been developed for the synthesis of 2-substituted quinolines. One approach involves a one-pot reaction of anilines and aldehydes, proceeding through C-H functionalization and C-C/C-N bond formation. ias.ac.in Another copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines with good functional group tolerance. organic-chemistry.org

Nickel-catalyzed reactions have also emerged as a powerful tool. For example, a nickel-catalyzed sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones can produce a wide range of polysubstituted quinolines. organic-chemistry.org Furthermore, Ni(0) catalysts can facilitate the cross-coupling of aryl boronic acids with N-acyliminium precursors derived from quinolines, allowing for the introduction of various substituents. rsc.org

Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a route to 2-aminophenyl enones, which can then be cyclized to form substituted quinolines under mild conditions. nih.gov

Catalyst SystemReactantsProduct TypeReference
CuBr/ZnI₂o-Bromoanilines, CyclopropanolsSubstituted Quinolines ias.ac.in
Copper-catalyzedAnilines, AldehydesSubstituted Quinolines ias.ac.in
Nickel-catalyzedα-2-Aminoaryl alcohols, KetonesPolysubstituted Quinolines organic-chemistry.org
Rhodium-catalyzedo-Alkynyl anilines, AldehydesSubstituted Quinolines nih.gov

Dehydrogenative Coupling Approaches

Dehydrogenative coupling reactions represent an atom-economical and environmentally friendly approach to quinoline synthesis. These methods often involve the use of an oxidant to facilitate C-H activation and subsequent bond formation. A heterogeneous cobalt oxide catalyst, for example, can effectively catalyze the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org More directly, a novel dehydrogenative cross-coupling reaction between methylquinoline derivatives and N-aryl glycine (B1666218) esters has been developed using a cooperative catalysis of copper salt and a Brønsted acid. researchgate.net

Organocatalytic Methods

In recent years, organocatalysis has gained prominence as a metal-free alternative for the synthesis of heterocyclic compounds. These methods utilize small organic molecules to catalyze reactions, often with high enantioselectivity. For the synthesis of chiral 2-substituted quinolines, organocatalytic asymmetric transfer hydrogenation has been reported. researchgate.netresearchgate.net For example, benzylamine (B48309) has been used as a nucleophilic catalyst for the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives, offering excellent yields and simple operation. organic-chemistry.orgacs.org

CatalystReactantsProduct TypeKey FeaturesReference
Benzylamine2-Aminochalcones2-Substituted QuinolinesOn-water, excellent yields, catalyst recycling organic-chemistry.orgacs.org
Bifunctional tertiary amine-thiourea---trans-2-aryl-3-nitro-tetrahydroquinolinesHigh yields, good enantioselectivities researchgate.net

Green Chemistry Principles in Quinoline Synthesis

The traditional synthesis of quinolines often involves harsh reaction conditions, hazardous reagents, and the generation of significant waste, prompting a shift towards more sustainable "green" approaches. nih.govpharm.or.jp These modern methods aim to minimize environmental impact by adhering to the principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals. nih.gov

Solvent-Free and Microwave-Assisted Protocols

A key strategy in greening chemical processes is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions not only reduce pollution but can also lead to improved reaction rates and yields. wikipedia.orgresearchgate.net One such approach involves carrying out reactions under solvent-free conditions, where the reactants themselves act as the reaction medium. pharm.or.jp

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. researchgate.netmlsu.ac.in Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements and often cleaner reactions with higher yields compared to conventional heating methods. researchgate.netmdpi.com The combination of solvent-free conditions with microwave irradiation represents a particularly green and efficient protocol for quinoline synthesis. mlsu.ac.iniipseries.org For instance, the synthesis of quinoline derivatives has been successfully achieved by reacting 2-aminobenzophenones with ketones or phenylacetylene (B144264) under solvent-free microwave conditions, offering good to excellent yields and avoiding the use of hazardous acids or bases. nih.gov

A study demonstrated the synthesis of quinaldine (B1664567) derivatives through a multi-component reaction of anilines, acetone, and benzaldehyde (B42025) on the surface of alumina (B75360) impregnated with hydrochloric acid under microwave irradiation without any solvent. This method showed a substantial improvement in yield over conventional heating. mlsu.ac.in Another example is the rapid synthesis of poly-substituted quinolines from 2-aminoaryl ketones and α-methylene ketones catalyzed by cuprous triflate at room temperature under solvent-free conditions. pharm.or.jp

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Quinaldine Synthesis mlsu.ac.in
EntryReactantsCatalystConditionsYield (%)
1Aniline, Acetone, BenzaldehydeAlumina/HClMicrowave (5 min)85
2Aniline, Acetone, BenzaldehydeAlumina/HClConventional Heating (3 hr)70
3p-Toluidine, Acetone, BenzaldehydeAlumina/HClMicrowave (6 min)88
4p-Toluidine, Acetone, BenzaldehydeAlumina/HClConventional Heating (3.5 hr)75

Application of Sustainable Catalysts (e.g., Nanocatalysts, Biocatalysts)

The use of sustainable catalysts is another cornerstone of green chemistry, offering advantages such as high efficiency, selectivity, and recyclability. nih.govresearchgate.net

Nanocatalysts have gained significant attention in quinoline synthesis due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and the ability to be easily separated and reused. nih.govmdpi.com Various metal-based nanocatalysts, including those based on iron, copper, nickel, and palladium, have been employed. nih.govmdpi.com For example, iron-based nanoparticles are attractive due to their low toxicity, abundance, and efficient recyclability. nih.gov A study reported the use of Fe3O4 nanoparticles supported by an acidic ionic liquid for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions, achieving high yields and allowing for catalyst recovery and reuse for multiple cycles. nih.gov Similarly, copper-based nanocatalysts have been investigated for their unique catalytic properties in various chemical transformations, including quinoline synthesis. nih.gov

Biocatalysts , such as enzymes, offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. While their application in quinoline synthesis is less common than nanocatalysts, the use of α-amylase as a biocatalyst has been reported, highlighting the potential for enzymatic transformations in this field. researchgate.net

Table 2: Examples of Nanocatalysts in Quinoline Synthesis nih.gov
CatalystReaction TypeConditionsYield (%)Catalyst Reusability
Fe3O4-IL-HSO4Friedländer90 °C, Solvent-free, 15-60 min85-96Up to 6 cycles
Fe3O4@Urea/HITh-SO3HFriedländer60 °C, Ethanol, 2 h68-96Up to 4 cycles
CuFe2O4 NPsDoebner-von MillerWater, Reflux84-95Up to 5 cycles

Specific Synthetic Pathways to this compound and Related Scaffolds

While general green synthetic methods for quinolines are well-documented, specific pathways to this compound can be extrapolated from classical name reactions adapted with green chemistry principles. The Doebner-von Miller reaction is a prominent method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org

A plausible and direct route to this compound involves the reaction of aniline with 3-methyl-2-butenal (B57294) (prenal). This reaction typically proceeds in the presence of an acid catalyst. To align with green chemistry principles, this reaction can be optimized by using a recyclable solid acid catalyst and minimizing the use of hazardous solvents.

The proposed reaction is as follows:

Aniline + 3-Methyl-2-butenal → this compound

The mechanism involves the initial Michael addition of aniline to the α,β-unsaturated aldehyde, followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring.

Table 3: Proposed Synthesis of this compound via a Modified Doebner-von Miller Reaction
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
Aniline3-Methyl-2-butenalMontmorillonite K10Solvent-free120375 (Estimated)
Aniline3-Methyl-2-butenalAg(I)-exchanged Montmorillonite K10Solvent-free120385 (Estimated)
Aniline3-Methyl-2-butenalp-Toluenesulfonic acidEthanolReflux670 (Estimated)

Note: The yields in Table 3 are estimated based on reported yields for similar Doebner-von Miller reactions of other 2-alkylquinolines.

In addition to the Doebner-von Miller approach, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could also be adapted. researchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of 2-aminobenzaldehyde with 3-methyl-2-butanone. Green variations of this reaction often employ catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids under solvent-free or microwave conditions. researchgate.net

Chemical Reactivity and Functionalization of 2 Isopropylquinoline

Electrophilic and Nucleophilic Substitution on the Quinoline (B57606) Ring System

The reactivity of the quinoline ring system is characterized by a duality in its susceptibility to substitution reactions. The electron-rich benzene (B151609) ring typically undergoes electrophilic substitution, while the electron-deficient pyridine (B92270) ring is amenable to nucleophilic attack.

Electrophilic Substitution: In general, electrophilic substitution on the quinoline nucleus requires vigorous reaction conditions and substitution occurs primarily at the 5- and 8-positions of the carbocyclic ring uop.edu.pkquimicaorganica.org. This is due to the deactivating effect of the nitrogen atom on the pyridine ring, which makes the benzene ring more susceptible to electrophilic attack. For 2-isopropylquinoline, it is expected that electrophilic substitution, such as nitration or sulfonation, would follow this general pattern, yielding a mixture of 5- and 8-substituted products. The bulky isopropyl group at the 2-position is not anticipated to significantly alter the regioselectivity of electrophilic attack on the distant benzene ring.

ReactionReagentsMajor Products
NitrationFuming HNO₃ / Fuming H₂SO₄5-Nitro-2-isopropylquinoline and 8-Nitro-2-isopropylquinoline
SulfonationFuming H₂SO₄, 220°CThis compound-8-sulfonic acid and this compound-5-sulfonic acid

Nucleophilic Substitution: Nucleophilic substitution on the quinoline ring is favored at the 2- and 4-positions. However, in this compound, the presence of the bulky isopropyl group at the C2 position introduces significant steric hindrance nih.govlibretexts.orglibretexts.org. This steric impediment is likely to decrease the reactivity of the C2 position towards nucleophilic attack. Consequently, nucleophilic substitution reactions on this compound are expected to occur preferentially at the C4 position, provided a suitable leaving group is present at that position. For instance, in a hypothetical reaction with a nucleophile like an alkoxide, if a halogen were present at the 4-position, substitution would be directed to that site.

Transformations of the Isopropyl Substituent (e.g., Oxidation, Reduction)

The isopropyl group attached to the quinoline ring can undergo various chemical transformations, primarily oxidation.

Oxidation: The benzylic position of the isopropyl group in this compound is susceptible to oxidation. Analogous to the oxidation of 2-methylquinoline (quinaldine) to quinaldic acid youtube.com, the isopropyl group can be oxidized to a carboxylic acid. Strong oxidizing agents can cleave the carbon-carbon bonds of the isopropyl group to form 2-quinolinecarboxylic acid (quinaldic acid). Milder oxidation conditions could potentially lead to the formation of 2-(2-hydroxy-2-propyl)quinoline.

ProductOxidizing Agent
2-Quinolinecarboxylic acidStrong oxidizing agents (e.g., KMnO₄)
2-(2-Hydroxy-2-propyl)quinolineMilder oxidizing agents

Reduction: The catalytic hydrogenation of the quinoline ring system is a well-established process. Under typical catalytic hydrogenation conditions (e.g., H₂/Pd, Pt), the pyridine ring of the quinoline nucleus is preferentially reduced to afford 1,2,3,4-tetrahydroquinoline derivatives enamine.net. Therefore, the catalytic reduction of this compound is expected to yield 2-isopropyl-1,2,3,4-tetrahydroquinoline. The isopropyl group itself is generally stable under these conditions and would not be reduced.

Multi-component Reactions for Ring Functionalization

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step and are widely used for the construction of the quinoline scaffold itself, for instance, through the Doebner-von Miller reaction nih.gov. However, the use of pre-formed this compound in MCRs for further functionalization of the quinoline ring is not extensively documented. Conceptually, if this compound were to participate in an MCR, it would likely involve the activation of a C-H bond on the quinoline ring or a transformation involving the nitrogen atom. Given the steric hindrance around the nitrogen and the C2-position, such reactions would likely be challenging and may require specific catalytic systems to achieve functionalization at other positions of the ring.

N-Oxidation and its Chemical Implications

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation has significant implications for the reactivity of the heterocyclic ring.

Synthesis of this compound N-oxide: The N-oxidation of this compound can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.

Chemical Reactivity of this compound N-oxide: The formation of the N-oxide activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. The N-oxide group is a strong activating group, making the C2 position even more electrophilic. This increased reactivity at the C2 position is a general feature of quinoline N-oxides and has been utilized in various functionalization reactions nih.govresearchgate.netresearchgate.netrsc.orgnih.gov.

However, in the case of this compound N-oxide, the steric bulk of the isopropyl group would play a crucial role in directing incoming nucleophiles. While the C2 position is electronically activated, it is also sterically hindered. This could lead to a competition between electronic and steric effects, potentially allowing for nucleophilic attack at the less hindered but still activated C4 position. For example, in reactions with nucleophiles, a mixture of C2 and C4 substituted products might be obtained, with the ratio depending on the nature and size of the nucleophile.

Furthermore, quinoline N-oxides can undergo deoxygenative functionalization reactions, where the oxygen atom is removed during the course of the reaction, leading to C2-substituted quinolines nih.gov.

ReagentProduct Type
Nucleophile (e.g., R-MgBr, CN⁻)C2 or C4 substituted this compound
Acylating agent (e.g., Ac₂O)Rearrangement products, potentially leading to 2-quinolone derivatives

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Isopropylquinoline

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the molecular fingerprint of a compound by probing its vibrational modes. nih.govmdpi.com For 2-Isopropylquinoline, the spectra are characterized by vibrations of the quinoline (B57606) ring and the isopropyl group. researchgate.netnih.gov

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the isopropyl group are observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Ring Stretching: Strong absorptions characteristic of the quinoline aromatic system are found in the 1500-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons appear in the 1000-1300 cm⁻¹ and 750-900 cm⁻¹ regions, respectively. The pattern in the latter region can be indicative of the substitution pattern.

Isopropyl Group Vibrations: Characteristic bending vibrations for the methyl groups of the isopropyl substituent are expected around 1380 cm⁻¹ and 1450 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR and Raman Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3050 - 3100 Aromatic C-H Stretch
2870 - 2960 Aliphatic C-H Stretch (Isopropyl)
1580 - 1620 C=C/C=N Ring Stretch
1490 - 1510 C=C Aromatic Ring Stretch
1370 - 1385 -CH₃ Symmetric Bend (Isopropyl)

The analysis of Raman and infrared spectra of quinoline derivatives, often supported by Density Functional Theory (DFT) calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.netmdpi.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. chempap.org

For this compound (C₁₂H₁₃N), the electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 171, corresponding to its nominal molecular weight. nih.gov The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isopropyl group via McLafferty rearrangement, leading to a stable base peak at m/z 156. mcmaster.ca Another significant fragment may appear at m/z 170 due to the loss of a hydrogen atom. nih.gov The fragmentation of the quinoline core itself, such as the loss of HCN, can also be observed. nist.gov

Table 4: Key Mass Spectrometry Data for this compound

m/z Ion Description
171 [M]⁺˙ Molecular Ion
170 [M-H]⁺ Loss of a hydrogen radical

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For this compound, the expected exact mass for the molecular ion [M]⁺˙ (C₁₂H₁₃N) is approximately 171.1048. nih.gov This precise measurement allows for differentiation from other compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound. rsc.org Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

While this compound itself is an achiral molecule, many of its derivatives or related quinoline compounds can be chiral, existing as enantiomers. For such cases, chiral HPLC is the primary method for determining enantiomeric excess (ee). rsc.orguma.es This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The ee is a critical parameter in asymmetric synthesis and for pharmaceutical applications. The development of efficient chiral recognition systems, sometimes using chiral reagents in conjunction with NMR, is an active area of research for quinoline-based atropisomers and other chiral derivatives. frontiersin.orgnih.gov

Theoretical and Computational Studies of 2 Isopropylquinoline

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT) methods, are fundamental to understanding the electronic nature of 2-isopropylquinoline. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the molecule's electronic structure and geometry.

The electronic structure of this compound is characterized by the aromatic quinoline (B57606) core and the attached isopropyl group. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. scirp.orgscirp.org

The quinoline ring is expected to be largely planar, with the nitrogen atom influencing the electron distribution and creating a dipole moment. scirp.org The isopropyl group, being an electron-donating alkyl group, will likely cause minor perturbations in the electronic structure of the quinoline ring, subtly affecting its aromaticity and the electron density on adjacent carbon atoms.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: This table is illustrative and based on general principles of DFT calculations for similar molecules, as specific data for this compound is not readily available.

Parameter Predicted Value
C-N Bond Length (Å) ~1.37
C-C (aromatic) Bond Length (Å) ~1.39 - 1.42
C-C (isopropyl) Bond Length (Å) ~1.54
C-H (aromatic) Bond Length (Å) ~1.08
C-H (isopropyl) Bond Length (Å) ~1.10
C-N-C Bond Angle (°) ~117
Aromatic C-C-C Bond Angle (°) ~120

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. scirp.orgirjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO will also be distributed over the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. wuxiapptec.comresearchgate.net The electron-donating isopropyl group is anticipated to raise the HOMO energy level slightly compared to unsubstituted quinoline, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of molecules. nih.govnih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. escholarship.org

By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data. nih.govresearchgate.net For this compound, the predicted chemical shifts would show distinct signals for the protons and carbons of the quinoline ring and the isopropyl group. The accuracy of these predictions is often improved by considering solvent effects and by averaging over different stable conformations of the molecule. nih.govescholarship.org

Table 2: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts for this compound (Illustrative) Note: This table is a hypothetical representation to illustrate the type of data obtained from such studies. Specific calculated and experimental values for this compound require dedicated research.

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H (quinoline ring) 7.0 - 8.5 Not Available
H (isopropyl CH) ~3.2 Not Available
H (isopropyl CH3) ~1.3 Not Available
C (quinoline ring) 120 - 150 Not Available
C (isopropyl CH) ~35 Not Available
C (isopropyl CH3) ~22 Not Available

Theoretical calculations can be employed to predict the reactivity of this compound and to study the mechanisms of its reactions. mdpi.commdpi.comuokerbala.edu.iq Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can identify the most probable sites for electrophilic, nucleophilic, and radical attack. nih.gov For this compound, the nitrogen atom is expected to be a primary site for protonation and reaction with electrophiles, while certain carbon atoms in the quinoline ring will be susceptible to electrophilic substitution.

Computational studies can also model the entire reaction pathway for various transformations, identifying transition states and calculating activation energies. irjweb.com This allows for a detailed understanding of the reaction mechanism and can help in predicting the feasibility and outcome of a chemical reaction. For instance, the mechanism of oxidation or substitution reactions involving this compound could be elucidated through such computational investigations.

Conformational Analysis of the Isopropyl Group

The isopropyl group attached to the quinoline ring is not static and can rotate around the C-C single bond connecting it to the ring. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine the energy barriers between them. researchgate.net

The rotation of the isopropyl group will be influenced by steric interactions with the adjacent atoms of the quinoline ring, particularly the hydrogen atom at the 3-position and the nitrogen atom. Computational methods, such as DFT or Ab Initio calculations, can be used to perform a potential energy surface scan by systematically rotating the dihedral angle defining the orientation of the isopropyl group. researchgate.net This would reveal the energy minima corresponding to the most stable conformations and the transition states corresponding to the rotational barriers. It is generally expected that conformations that minimize steric hindrance will be more stable. reddit.com

Table 3: Relative Energies of Isopropyl Group Conformations in this compound (Illustrative) Note: This is a hypothetical table as specific conformational analysis data for this compound is not available.

Conformation Dihedral Angle (H-C-C-N) Relative Energy (kcal/mol)
Staggered 1 60° 0.0 (most stable)
Eclipsed 120° ~3-5
Staggered 2 180° ~0.5-1.5

Electron Density Distribution and its Influence on Reactivity

The electron density distribution within a molecule is a fundamental property that governs its chemical reactivity. ias.ac.in Sites with high electron density are typically nucleophilic and prone to attack by electrophiles, while regions of low electron density are electrophilic and susceptible to attack by nucleophiles. researchgate.net

Computational methods can be used to calculate and visualize the electron density of this compound. A particularly useful tool for this is the Molecular Electrostatic Potential (MEP) map, which illustrates the electrostatic potential on the electron density surface. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bonding. The aromatic rings will also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. The electron-donating isopropyl group would be expected to slightly increase the electron density on the quinoline ring, particularly at the ortho and para positions relative to its point of attachment. This enhanced electron density would activate these positions towards electrophilic substitution reactions. researchgate.net

Applications of 2 Isopropylquinoline in Advanced Chemical Synthesis and Medicinal Chemistry Research

2-Isopropylquinoline as a Synthetic Building Block

The utility of this compound as a foundational molecule in organic synthesis is demonstrated by its role as a precursor for more complex molecular structures, ranging from large-scale organic frameworks to diverse heterocyclic compounds.

Precursor for Complex Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with applications in gas storage, catalysis, and sensing. The integration of quinoline (B57606) moieties into COF backbones can impart enhanced stability and functionality. The synthesis of quinoline-linked COFs can be achieved through reactions like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone researchgate.net.

While the direct use of this compound as a monomer in COF synthesis is not yet widely documented, its synthesis via the Friedländer reaction between 2-aminobenzaldehydes and 3-methyl-2-butanone highlights its potential for incorporation into such frameworks researchgate.netuni-regensburg.de. By selecting appropriate polyfunctionalized anilines and keto-compounds, it is theoretically possible to construct robust, porous frameworks featuring the this compound unit, which could influence the material's porosity and surface properties due to the steric bulk of the isopropyl group.

Role in Multi-Step Synthesis of Heterocyclic Compounds

This compound serves as a valuable intermediate in the multi-step synthesis of various heterocyclic compounds, particularly saturated derivatives like tetrahydroquinolines, which are prevalent in many biologically active molecules. Its synthesis can be accomplished through classical methods such as the Doebner-von Miller reaction using isovaleraldehyde or the Friedländer synthesis researchgate.netscribd.com. Once formed, it can undergo further transformations.

For instance, this compound is a key starting material for producing chiral and achiral tetrahydroquinolines. Asymmetric reduction of this compound is employed to synthesize (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline, a chiral building block for more complex molecules rsc.org. It also participates in multicomponent reactions; for example, a reaction with aniline (B41778), isobutyraldehyde, and ethyl vinyl ether yields cis-4-ethoxy-1,2,3,4-tetrahydro-2-isopropylquinoline thieme-connect.de. Furthermore, it has been used as a precursor for the synthesis of 2-isopropyl-4-phenylquinolin-3-ol rsc.org.

However, the steric hindrance from the isopropyl group can also influence its reactivity. In one study, this compound was found to be unreactive in an enamine-tautomerization-driven Mannich reaction, a limitation not observed with the smaller 2-methyl and 2-ethyl analogues acs.org. This highlights the importance of the 2-substituent in modulating the reactivity of the quinoline core.

Table 1: Examples of this compound in Multi-Step Synthesis
Precursor(s)Reaction TypeProductReference
2-Aminobenzaldehyde (B1207257), 3-Methyl-2-butanoneFriedländer SynthesisThis compound researchgate.net
This compoundAsymmetric Reduction(R)-2-isopropyl-1,2,3,4-tetrahydroquinoline rsc.org
This compound, Phenylacetylene (B144264), Diazonium saltOne-pot oxidation2-Isopropyl-4-phenylquinolin-3-ol rsc.org
Aniline, Isobutyraldehyde, Ethyl vinyl etherMulticomponent Reactioncis-4-Ethoxy-1,2,3,4-tetrahydro-2-isopropylquinoline thieme-connect.de

Catalytic Roles of this compound Derivatives

Derivatives of this compound have been successfully employed in the field of catalysis, particularly in designing sophisticated ligands for asymmetric and organometallic reactions where precise control of stereochemistry is essential.

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis. The rigid quinoline scaffold is an attractive platform for ligand design, and substituents at the 2-position can play a crucial role in creating an effective chiral environment. A notable example involves a chiral scaffolding ligand derived from a 2-isopropyl-tetrahydroquinoline core nih.gov. This ligand was designed for enantioselective hydroformylation, a reaction that converts olefins into chiral aldehydes. In this design, the isopropyl group helps to control the conformation of the ligand through thermodynamic gearing, minimizing undesirable steric interactions and thus influencing the stereochemical outcome of the catalytic reaction nih.gov.

Application in Organometallic Catalysis

The chiral ligands derived from this compound are utilized in organometallic catalysis by coordinating to a metal center. The resulting complex then catalyzes the desired transformation. The aforementioned chiral scaffolding ligand incorporating the 2-isopropyl-tetrahydroquinoline moiety was used in conjunction with a rhodium catalyst, Rh(acac)(CO)₂, for the asymmetric hydroformylation of a Z-olefin nih.gov. The study demonstrated that this catalytic system could achieve high yields and excellent enantioselectivities, underscoring the value of the tailored ligand structure in achieving stereocontrol.

Table 2: Performance of a 2-Isopropyl-Tetrahydroquinoline-Derived Ligand in Asymmetric Hydroformylation
Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Chiral Scaffolding Ligand + Rh(acac)(CO)₂(Z)-1-(4-methoxyphenyl)-N-(pent-2-en-3-yl)aniline8093 nih.gov

This compound as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The quinoline ring system is widely recognized as such a scaffold, and derivatives of this compound have been explored for various therapeutic applications acs.orgresearchgate.net. The lipophilic isopropyl group can significantly influence a molecule's pharmacokinetic properties, such as absorption and metabolic stability, as well as its binding affinity to target proteins.

Research into the biological activities of this compound derivatives has spanned several disease areas:

Antimalarial Activity : this compound has been studied in the context of understanding the mechanism of action of quinoline-based antimalarial drugs, specifically their ability to interact with heme and prevent its detoxification by the malaria parasite proquest.com. Additionally, analogues such as 7-bromo-2-isopropylquinoline have been synthesized as part of a campaign to identify inhibitors of Plasmodium falciparum dihydropterin pyrophosphokinase-dihydropteroate synthase (PPPK-DHPS) core.ac.uk.

Anticancer Research : Researchers have synthesized this compound-3-carbaldehyde as an intermediate for creating novel quinoline derivatives that carry nitrone moieties researchgate.net. These compounds were designed as nitric oxide donors and were evaluated for their antiproliferative activities against various cancer cell lines, with some showing promising potency researchgate.net.

Anti-inflammatory Agents : In the search for novel anti-inflammatory drugs, derivatives such as isopropyl (quinoline-2-carbonyl)tryptophanate have been designed and synthesized as antagonists of the P2Y₁₄ receptor, a target implicated in inflammatory processes like acute lung injury nih.gov.

Neuropathic Pain : In an effort to develop treatments for neuropathic pain, 2-substituted quinoline-6-carboxamides were investigated as potential antagonists of the metabotropic glutamate receptor 1 (mGluR1) jst.go.jp. While the most potent compounds in this particular study featured cyclic amines at the 2-position, the research provided valuable structure-activity relationship (SAR) data for the broader class of 2-substituted quinolines jst.go.jp.

Table 3: Selected this compound Derivatives in Medicinal Chemistry Research
Compound/Derivative ClassTherapeutic AreaBiological Target/ApplicationReference
This compoundAntimalarialHeme binding / Drug mechanism studies proquest.com
7-Bromo-2-isopropylquinolineAntimalarialInhibitor of P. falciparum PPPK-DHPS core.ac.uk
This compound-3-carbaldehyde derivativesAnticancerNitric oxide-donating antiproliferative agents researchgate.net
Isopropyl (quinoline-2-carbonyl)tryptophanateAnti-inflammatoryP2Y₁₄ receptor antagonist nih.gov
2-Substituted quinoline-6-carboxamidesNeuropathic PainmGluR1 antagonist (SAR study) jst.go.jp

Design and Synthesis of Novel Bioactive Scaffolds

The design of novel bioactive scaffolds is a critical endeavor in the quest for new therapeutics. The this compound core, with its unique steric and electronic properties conferred by the isopropyl group, presents an intriguing starting point for the synthesis of new chemical entities. The synthesis of 2-substituted quinolines can be achieved through various established methods, which are adaptable for the introduction of an isopropyl group.

Common synthetic routes to 2-alkylquinolines include:

Doebner-von Miller Reaction: This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. For the synthesis of this compound, a suitable α,β-unsaturated ketone bearing an isopropyl group would be required.

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. To yield a this compound, a ketone with an isopropyl group adjacent to the carbonyl would be utilized.

Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones in the presence of an acid catalyst.

These synthetic strategies allow for the versatile incorporation of the this compound scaffold into larger, more complex molecules, enabling the exploration of new chemical space in drug discovery. The isopropyl group, being a small, lipophilic, and branched alkyl group, can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially enhancing membrane permeability and interaction with hydrophobic pockets of biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively documented, the principles derived from studies on other 2-alkyl and 2-aryl quinolines can provide valuable insights. SAR studies are fundamental to understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds. dntb.gov.ua

For quinoline derivatives, key aspects of SAR often revolve around:

Substitution at other positions of the quinoline ring: The introduction of various functional groups (e.g., halogens, hydroxyl, methoxy, amino groups) at positions 4, 6, 7, and 8 of the this compound core can significantly modulate biological activity. For instance, in many classes of bioactive quinolines, a chlorine atom at the 7-position is known to enhance antimalarial activity.

Modification of the 2-isopropyl group: While the core is defined by the isopropyl group, further functionalization, if chemically feasible, or comparison with other alkyl groups (e.g., methyl, ethyl, tert-butyl) can reveal the optimal size and lipophilicity for a given biological target. The branched nature of the isopropyl group may offer a distinct advantage in fitting into specific binding pockets compared to linear alkyl chains.

Hybrid Molecules: The this compound scaffold can be linked to other pharmacophores to create hybrid molecules with potentially synergistic or dual-action therapeutic effects. The nature and length of the linker, as well as the properties of the linked moiety, are critical parameters in SAR studies.

The table below illustrates hypothetical SAR data for this compound derivatives, based on general principles observed for other quinoline compounds, to demonstrate how such data would be presented.

Compound IDR1 (Position 4)R2 (Position 7)Biological Activity (IC50, µM)
2-IPQ-01-H-H>100
2-IPQ-02-OH-H50.5
2-IPQ-03-OH-Cl5.2
2-IPQ-04-NH2-Cl2.1

This is an illustrative table. The data is not based on actual experimental results for this compound derivatives.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activity to a known active compound, often to improve properties like potency, selectivity, or patentability. The this compound moiety can serve as a novel scaffold in such endeavors. For instance, if a known drug contains a different heterocyclic system that binds to a specific receptor, the this compound core could be explored as a bioisosteric replacement.

Improving Potency: Fine-tuning the substituents on the quinoline ring to enhance interactions with the biological target.

Enhancing Selectivity: Modifying the structure to reduce off-target effects and associated toxicities.

Optimizing ADME Properties: Adjusting physicochemical properties (e.g., solubility, lipophilicity) to improve absorption, distribution, metabolism, and excretion. The isopropyl group itself contributes to the lipophilicity of the molecule, a key parameter in ADME profiling.

The versatility of quinoline chemistry provides a rich platform for applying these optimization strategies to derivatives of this compound.

Areas of Exploration for Derivative Design (e.g., Antimalarial, Antimicrobial, Antiviral, Anticancer Scaffolds)

The quinoline ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. nih.govwikipedia.org Consequently, derivatives of this compound are logical candidates for exploration in several therapeutic areas.

Antimalarial Scaffolds: Quinolines are historically significant as antimalarial agents, with quinine (B1679958) and chloroquine (B1663885) being prime examples. nih.govresearchgate.net The design of new this compound derivatives could focus on overcoming the growing problem of drug resistance. Research in this area would involve synthesizing analogs with modifications known to be effective against resistant strains of Plasmodium falciparum. nih.gov

Antimicrobial Scaffolds: Quinolone antibiotics, which are structurally related to quinolines, are a major class of antibacterial agents. There is ongoing research into novel quinoline-based compounds to combat multidrug-resistant bacteria. chim.it Derivatives of this compound could be synthesized and screened for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Antiviral Scaffolds: The quinoline nucleus has been identified in compounds with activity against a range of viruses. For example, certain quinoline derivatives have shown potential in inhibiting the replication of viruses like Dengue virus. The this compound scaffold could be used to generate libraries of compounds for screening in antiviral assays.

Anticancer Scaffolds: A significant number of quinoline-based compounds have been investigated for their anticancer properties, with some acting as kinase inhibitors or DNA intercalating agents. The development of this compound derivatives for cancer therapy would involve evaluating their cytotoxicity against various cancer cell lines and elucidating their mechanism of action. nih.gov

The table below summarizes the potential applications and the rationale for exploring this compound derivatives in these therapeutic areas.

Therapeutic AreaRationale for ExplorationKey Biological Targets (Examples)
Antimalarial The quinoline core is a well-established antimalarial pharmacophore. New derivatives may overcome resistance.Heme polymerase, Plasmepsins
Antimicrobial Quinolone antibiotics are structurally related. There is a need for new agents against resistant bacteria.DNA gyrase, Topoisomerase IV
Antiviral Quinoline derivatives have shown activity against various viruses.Viral proteases, polymerases, entry mechanisms
Anticancer The quinoline scaffold is present in many kinase inhibitors and other anticancer agents.Tyrosine kinases, Topoisomerases, Tubulin

Q & A

Q. What steps are critical for replicating this compound-based studies in external labs?

  • Methodological Answer :
  • Provide detailed synthesis protocols, including troubleshooting steps (e.g., purification challenges).
  • Publish spectra with peak assignments and instrument settings (e.g., NMR frequency, LC-MS column type).
  • Use standardized units (e.g., mM, ppm) and reference materials (e.g., USP-grade reagents).
  • Cite prior work exhaustively and avoid paraphrasing to prevent misinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.